4-(Trifluoromethoxy)benzamidine hydrochloride
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Overview
Description
4-(Trifluoromethoxy)benzamidine hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethoxy group attached to a benzamidine moiety, which is further stabilized as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethoxy)benzonitrile with ammonia or an amine under suitable conditions to form the corresponding benzamidine . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzamidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzamidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamidines .
Scientific Research Applications
4-(Trifluoromethoxy)benzamidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzamidine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzamidoxime: Contains an oxime group, offering different reactivity and applications.
Uniqueness
4-(Trifluoromethoxy)benzamidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high selectivity and stability .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLOKJSAFAEHRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OC(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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